molecular formula C26H34N2O7 B12488065 Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate

Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12488065
M. Wt: 486.6 g/mol
InChI Key: KEMQJNWEGLTVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a triethoxyphenyl group

Preparation Methods

The synthesis of Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the triethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds, such as:

Properties

Molecular Formula

C26H34N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(3,4,5-triethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C26H34N2O7/c1-5-32-22-15-18(16-23(33-6-2)24(22)34-7-3)25(29)27-19-9-10-21(28-11-13-31-14-12-28)20(17-19)26(30)35-8-4/h9-10,15-17H,5-8,11-14H2,1-4H3,(H,27,29)

InChI Key

KEMQJNWEGLTVFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.